3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester group, a chloroacetyl moiety, and an ethylamino substituent. Its molecular formula is C₁₄H₂₅ClN₂O₃, with a molecular weight of 304.82 g/mol . The tert-butyl ester acts as a protecting group, enhancing stability during synthetic processes, while the chloroacetyl group provides reactivity for further derivatization. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and protease inhibitors .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYBKCXUPUDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126958 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353960-33-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353960-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)ethylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester. Its unique structural components suggest potential interactions with various biological targets, which could lead to therapeutic applications.
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring |
| Chloroacetyl Group | A reactive acyl group that may enhance biological activity |
| Tert-Butyl Ester | Provides stability and lipophilicity |
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. Common methods include:
- Acylation of Pyrrolidine Derivatives : Reacting pyrrolidine with chloroacetyl chloride.
- Esterification : Using tert-butyl alcohol in the presence of an acid catalyst to form the ester.
Antiviral Activity
Preliminary studies indicate that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structures have been shown to inhibit neuraminidase, an enzyme critical for viral replication. The compound's potential as a neuraminidase inhibitor could be explored further to assess its efficacy against viruses like influenza .
Anti-inflammatory Properties
Research on related compounds suggests that they may possess anti-inflammatory effects. For example, pyrrolidine derivatives have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
The structural features of this compound may also confer antimicrobial properties. Compounds containing similar functional groups have demonstrated effectiveness against various bacterial strains. The presence of the chloroacetyl group is particularly noteworthy, as it can enhance the reactivity of the compound towards microbial targets.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrolidine derivatives:
- Neuraminidase Inhibition : A study reported that certain β-amino acid heterocycles showed moderate inhibition against neuraminidase with IC50 values around 50 μM . This suggests that modifications to the pyrrolidine structure could enhance antiviral potency.
- Anti-inflammatory Effects : In vivo studies demonstrated that similar compounds effectively reduced carrageenan-induced edema in mouse models, comparable to established anti-inflammatory drugs like tacrolimus .
- Antimicrobial Screening : Compounds structurally related to this compound were screened for antimicrobial activity, showing significant inhibition of bacterial growth in vitro.
Comparison with Similar Compounds
Ethyl vs. Isopropyl Amino Substituents
- 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353980-45-6) Substituent: Isopropyl instead of ethyl. Molecular formula: C₁₄H₂₅ClN₂O₃ (identical to the target compound). Properties: Higher predicted density (1.14 g/cm³) and boiling point (400.2°C) due to increased steric bulk and lipophilicity . Impact: Enhanced steric hindrance may reduce binding affinity in biological targets compared to the ethyl variant.
Ethyl vs. Methyl Amino Substituents
- 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353957-92-2) Substituent: Methyl instead of ethyl. Molecular formula: C₁₄H₂₅ClN₂O₃. Impact: Reduced steric bulk may improve solubility but decrease metabolic stability .
Ring Size Variations
Pyrrolidine vs. Piperidine
- 3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353977-24-8) Ring structure: Six-membered piperidine vs. five-membered pyrrolidine. Molecular formula: C₁₄H₂₅ClN₂O₃.
Stereochemical Variations
- (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-29-4) Stereochemistry: (S)-enantiomer at the pyrrolidine ring. Impact: Enantiomers often exhibit divergent biological activities. For example, (S)-configurations may improve selectivity for nAChR subtypes .
Functional Group Modifications
Benzyl Ester vs. tert-Butyl Ester
- 2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Ester group: Benzyl instead of tert-butyl. Impact: Benzyl esters are more labile under hydrogenolysis conditions, enabling selective deprotection in multi-step syntheses .
Cyclopropyl Amino Substituent
- (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353995-03-5) Substituent: Cyclopropyl-amino instead of ethyl-amino.
Comparative Data Table
Q & A
Q. Key Steps :
- Acylation : React the pyrrolidine amine with 2-chloroacetyl chloride under controlled pH (pH 7–8) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Ethylamine Coupling : Introduce ethylamine via nucleophilic substitution, requiring catalytic bases like triethylamine (TEA) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥95% purity.
- Critical Parameters : Temperature control during acylation prevents decomposition of the chloroacetyl group .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy :
- ¹H NMR : Confirm tert-butyl ester (δ ~1.4 ppm, singlet) and pyrrolidine ring protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Identify carbonyl carbons (C=O at ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 303.13 (C₁₃H₂₃ClN₂O₃) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : -20°C in anhydrous DCM or tetrahydrofuran (THF) under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester and chloroacetyl groups .
- Decomposition Risks : Exposure to moisture or heat (>40°C) leads to ester hydrolysis (yielding carboxylic acid) or β-elimination of the chloroacetyl group .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Stereoelectronic Effects : The R/S configuration at the pyrrolidine nitrogen alters nucleophilicity. For example, R-configured derivatives show higher reactivity in Pd-catalyzed couplings due to favorable orbital alignment .
- Case Study : In Suzuki-Miyaura reactions, R-isomers achieve 85% yield vs. 62% for S-isomers under identical conditions (Pd(OAc)₂, K₂CO₃, DMF/H₂O) .
- Experimental Design : Use chiral HPLC (Chiralpak IA column) to separate enantiomers and correlate configuration with reaction efficiency .
Q. What strategies mitigate competing side reactions during functionalization of the chloroacetyl group?
- Methodological Answer :
- Competing Pathways : The chloroacetyl group may undergo hydrolysis (to glycolic acid derivatives) or unwanted alkylation.
- Optimization Approaches :
- Solvent Choice : Use aprotic solvents (e.g., DMF) to suppress hydrolysis.
- Catalyst Screening : ZnCl₂ or CuI enhances regioselectivity in SN2 substitutions (e.g., replacing Cl with thiols) .
- Kinetic Monitoring : In situ FTIR tracks carbonyl peak (1720 cm⁻¹) to detect hydrolysis byproducts early .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The tert-butyl ester enhances hydrophobic interactions, while the pyrrolidine nitrogen forms hydrogen bonds .
- MD Simulations : AMBER force fields simulate binding stability. For example, a 100-ns simulation showed stable binding (RMSD <2.0 Å) to the ATP pocket of EGFR kinase .
- Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzymatic assays .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for Pd-mediated reactions: How to resolve?
- Analysis : Conflicting yields (50–90%) in literature arise from:
- Ligand Effects : BINAP vs. XPhos ligands alter Pd coordination, impacting turnover .
- Base Selection : Cs₂CO₃ (higher yield) vs. K₃PO₄ (lower moisture sensitivity) .
- Resolution : Conduct a Design of Experiment (DoE) varying ligands, bases, and solvents to identify optimal conditions .
Methodological Tables
Q. Table 1. Comparative Reactivity of Pyrrolidine Derivatives
| Derivative Structure | Reaction Type | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| tert-Butyl ester (R-configuration) | Suzuki Coupling | 85 | Pd(OAc)₂, BINAP, Cs₂CO₃ | |
| Ethyl ester (S-configuration) | Buchwald-Hartwig | 62 | Pd₂(dba)₃, XPhos, K₃PO₄ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
